![molecular formula C21H24ClNO4 B15347826 Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate CAS No. 959246-58-3](/img/structure/B15347826.png)
Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-BOC-AMINO-3-(3-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a chlorophenyl moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(3-chlorophenyl)propionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino acid.
Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the chlorophenyl group.
Substitution: Substitution reactions can occur at the chlorophenyl ring, especially nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Chlorophenylmethanol or chlorophenylmethane.
Substitution: Substituted chlorophenyl derivatives.
科学研究应用
This compound finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
3-N-BOC-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a para-chlorophenyl group instead of meta-chlorophenyl.
3-N-BOC-AMINO-3-(3-FLUOROPHENYL)PROPIONIC ACID BENZYL ESTER: Similar structure but with a fluorophenyl group instead of chlorophenyl.
Uniqueness: The presence of the chlorophenyl group at the meta position provides unique reactivity and binding properties compared to similar compounds with different substituents or positions.
属性
CAS 编号 |
959246-58-3 |
|---|---|
分子式 |
C21H24ClNO4 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
benzyl 3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-21(2,3)27-20(25)23-18(16-10-7-11-17(22)12-16)13-19(24)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,23,25) |
InChI 键 |
IAXVTBRCESIBNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


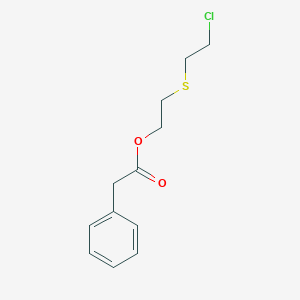
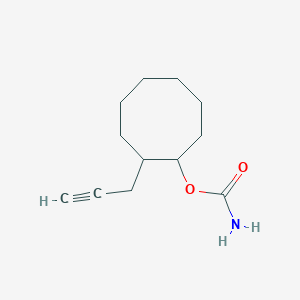
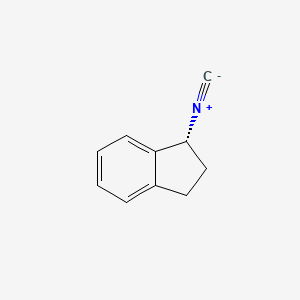

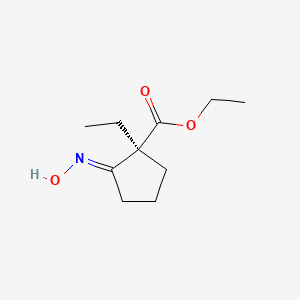
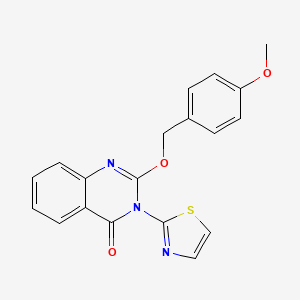
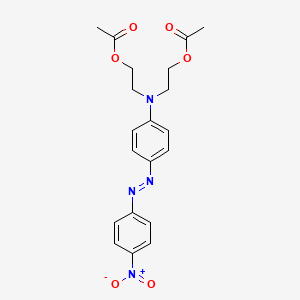
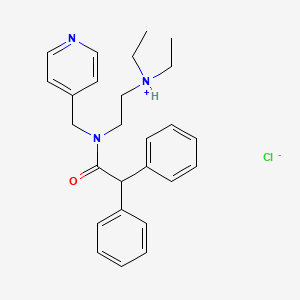
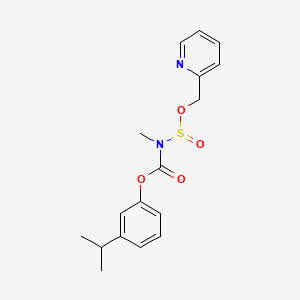
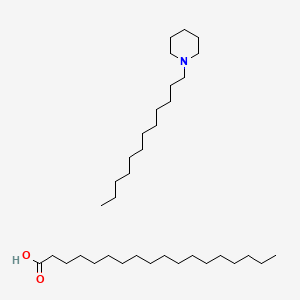
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
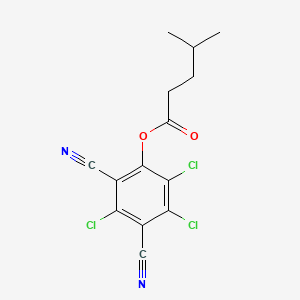
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
